molecular formula C9H11Cl2N3 B1501135 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine CAS No. 1185318-06-2

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine

Cat. No. B1501135
CAS RN: 1185318-06-2
M. Wt: 232.11 g/mol
InChI Key: DCGSAPYTOJEKTC-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is a chemical compound with the molecular formula C9H11Cl2N3 and a molecular weight of 232.11 g/mol . It is also known by its CAS number 1185318-06-2 . The compound exhibits interesting properties and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine consists of a pyridazine ring substituted with chlorine atoms and a piperidine ring. The chloropiperidine moiety contributes to its pharmacological properties. The arrangement of atoms and bonds within the molecule significantly influences its behavior and reactivity .


Chemical Reactions Analysis

Understanding the chemical reactivity of 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is crucial for its potential applications. Researchers have investigated its behavior under various reaction conditions, including nucleophilic substitutions, cyclizations, and functional group transformations. These studies provide insights into its versatility and potential synthetic pathways .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : UV, IR, and NMR spectra provide valuable insights into its structure and purity .

Mechanism of Action

The precise mechanism of action for 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine remains an active area of research. It may interact with specific biological targets, receptors, or enzymes. Further studies are needed to elucidate its mode of action and potential therapeutic applications .

Safety and Hazards

Researchers must assess the safety profile of 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine . This includes evaluating its toxicity, potential environmental impact, and safe handling procedures. Safety data sheets (SDS) and risk assessments are essential resources for users and researchers .

Future Directions

  • Industrial Applications : Exploring its use in materials science or other fields .

properties

IUPAC Name

3-chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-3-5-14(6-4-7)9-2-1-8(11)12-13-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGSAPYTOJEKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671655
Record name 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185318-06-2
Record name 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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